

A Comprehensive Technical Guide to (2S)-2-Fluoro-2-phenylethan-1-amine

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Compound of Interest

Compound Name: (2S)-2-Fluoro-2-phenylethan-1-amine

CAS No.: 127708-39-8

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorination in Phenylethylamine Scaffolds

The 2-phenylethylamine motif is a foundational structure in medicinal chemistry, forming the backbone of numerous endogenous neurotransmitters and synthetic drugs.[1] The introduction of a fluorine atom, particularly at the benzylic position to create 2-Fluoro-2-phenylethan-1-amine, represents a strategic modification aimed at enhancing the therapeutic potential of this privileged scaffold.[2] This guide provides an in-depth technical overview of the (2S)-enantiomer of 2-Fluoro-2-phenylethan-1-amine, a chiral building block of significant interest in drug discovery and development.

Fluorination is a widely employed strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3] The placement of a fluorine atom at the benzylic carbon in the phenylethylamine framework can profoundly influence the basicity of the amine group, a critical

determinant of a drug's pharmacokinetic and pharmacodynamic profile.[2] This targeted alteration makes **(2S)-2-Fluoro-2-phenylethan-1-amine** a valuable precursor for the synthesis of novel fluorinated analogs of bioactive molecules, including derivatives of phenylalanine for incorporation into peptides to improve their stability.[2]

While the specific CAS number for the (2S)-enantiomer as a free base is not readily available in public databases, the racemic mixture, 2-Fluoro-2-phenylethan-1-amine, is identified by CAS Number 55601-20-2.[2][4] The hydrochloride salt of the (S)-enantiomer is registered under CAS Number 886216-59-7.[5] For the purposes of this guide, we will focus on the properties and synthesis of the (2S)-enantiomer, which is crucial for developing stereospecific pharmaceuticals.

Physicochemical and Spectroscopic Profile

The introduction of the electronegative fluorine atom at the C2 position is expected to significantly impact the molecule's electronic properties and, consequently, its chemical behavior.

Predicted Physicochemical Properties

Property	Predicted Value/Information	Rationale
Molecular Formula	C ₈ H ₁₀ FN	[4]
Molecular Weight	139.17 g/mol	[2][4]
pKa	8.4 - 8.8	The electron-withdrawing inductive effect of the adjacent fluorine atom is expected to lower the pKa of the conjugate acid compared to the parent 2-phenylethylamine (pKa ≈ 9.8). [2]
LogP	1.6559	This value suggests moderate lipophilicity.[4]
Topological Polar Surface Area (TPSA)	26.02 Å ²	[4]
Hydrogen Bond Donors	1	[4]
Hydrogen Bond Acceptors	1	[4]
Rotatable Bonds	2	[4]

Predicted Spectroscopic Data

While experimental spectra for **(2S)-2-Fluoro-2-phenylethan-1-amine** are not widely available in public databases, the expected spectral features can be reliably predicted based on its structure and comparison to related compounds.[2]

- ¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl ring, the diastereotopic protons of the methylene group adjacent to the amine, the methine proton at the chiral center, and the amine protons. The coupling of the methine and methylene protons with the adjacent fluorine atom will result in complex splitting patterns.

- ^{13}C -NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the benzylic carbon bearing the fluorine atom (with a large one-bond C-F coupling constant), and the methylene carbon.
- ^{19}F -NMR: A single resonance is expected, with its chemical shift and coupling to adjacent protons providing valuable structural information.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the amine group and cleavage of the ethyl chain.
- Infrared (IR) Spectroscopy: As a primary amine, characteristic N-H stretching bands are expected in the region of $3300\text{-}3400\text{ cm}^{-1}$. A strong C-F stretching band is anticipated around $1000\text{-}1100\text{ cm}^{-1}$.^[2]

Synthesis and Purification: A Step-by-Step Protocol

The most common and logical synthetic route to **(2S)-2-Fluoro-2-phenylethan-1-amine** is through the asymmetric reductive amination of the corresponding ketone, 2-fluoro-1-phenylethanone.

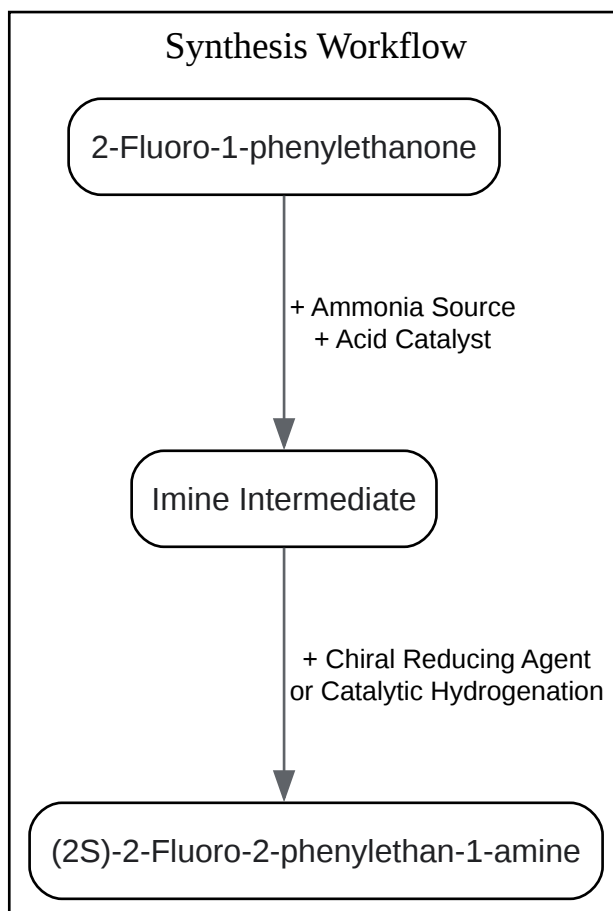
Experimental Protocol: Asymmetric Reductive Amination

This protocol outlines a general procedure. Optimization of reaction conditions, including the choice of chiral catalyst or auxiliary, solvent, and temperature, is crucial for achieving high enantiomeric excess.

Materials:

- 2-Fluoro-1-phenylethanone (α -fluoroacetophenone)
- Ammonia source (e.g., ammonia in methanol, ammonium acetate)
- Reducing agent (e.g., sodium cyanoborohydride (NaBH_3CN), or catalytic hydrogenation with a chiral catalyst)

- Anhydrous solvent (e.g., Methanol, Ethanol)
- Acid catalyst (e.g., acetic acid, $\text{Ti}(\text{OiPr})_4$) for imine formation



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Caption: A generalized workflow for the synthesis of **(2S)-2-Fluoro-2-phenylethan-1-amine**.

Procedure:

- Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-1-phenylethanone in the chosen anhydrous solvent.
- Imine Formation: Add the ammonia source to the solution. To facilitate the formation of the imine intermediate, a catalytic amount of an acid can be added. The reaction mixture is typically stirred at room temperature for a period to allow for imine formation.

- **Asymmetric Reduction:** Cool the reaction mixture to the desired temperature (e.g., 0 °C or lower) before the slow addition of the reducing agent. For catalytic hydrogenation, the reaction would be performed under a hydrogen atmosphere in the presence of a suitable chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral ligand).
- **Reaction Monitoring:** The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting ketone is consumed.[2]
- **Workup:**
 - Quench the reaction by carefully adding a suitable reagent (e.g., water or a dilute acid solution) to decompose any remaining reducing agent.
 - Adjust the pH of the solution to basic (pH > 10) with an aqueous base (e.g., NaOH) to ensure the product is in its free amine form.
 - Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
 - Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** The crude amine can be purified by column chromatography on silica gel. The enantiomeric excess of the final product should be determined using a chiral analytical method.

Analytical Characterization and Chiral Separation

Ensuring the enantiomeric purity of **(2S)-2-Fluoro-2-phenylethan-1-amine** is paramount for its application in drug development.[6]

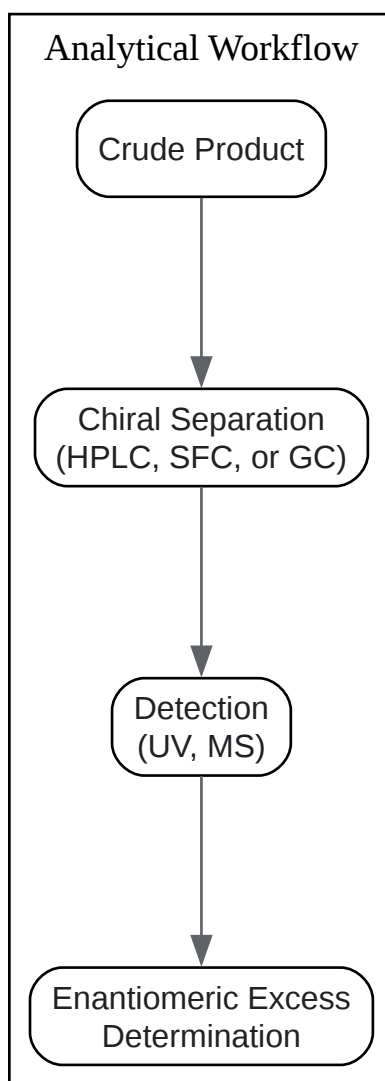
Chiral Separation Techniques

The separation of enantiomers can be achieved through various chromatographic techniques.
[7]

- **Chiral High-Performance Liquid Chromatography (HPLC):** This is a widely used method for enantiomeric separation. Polysaccharide-based chiral stationary phases (CSPs) are often

effective for separating a broad range of chiral compounds.[7]

- Chiral Supercritical Fluid Chromatography (SFC): SFC is gaining popularity as a "green" alternative to HPLC for chiral separations, often providing faster analysis times.[8]
- Gas Chromatography (GC) with Chiral Derivatization: The amine can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral GC column.[9]



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Caption: A typical analytical workflow for determining the enantiomeric purity.

Protocol: Enantiomeric Excess Determination by Chiral HPLC

Materials:

- Purified **(2S)-2-Fluoro-2-phenylethan-1-amine**
- HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
- Chiral HPLC column (e.g., a polysaccharide-based column)
- HPLC system with a UV detector

Procedure:

- **Sample Preparation:** Prepare a dilute solution of the amine in the mobile phase.
- **Method Development:** Develop a suitable mobile phase composition and flow rate to achieve baseline separation of the two enantiomers. This often involves screening different solvent mixtures and ratios.
- **Analysis:** Inject the sample onto the chiral HPLC column and record the chromatogram.
- **Quantification:** Integrate the peak areas for the two enantiomers. The enantiomeric excess (% ee) can be calculated using the following formula:

$$\% \text{ ee} = [(\text{Area of major enantiomer} - \text{Area of minor enantiomer}) / (\text{Area of major enantiomer} + \text{Area of minor enantiomer})] \times 100$$

Applications in Drug Discovery and Development

The 2-phenylethylamine scaffold is a core component of many centrally acting drugs.[2] The introduction of fluorine can lead to analogs with improved properties.

- **Neuromodulatory Agents:** As an analog of phenethylamine, this compound could potentially interact with trace amine-associated receptors (TAARs) or other monoamine systems in the central nervous system.[2]

- Enzyme Inhibitors: The fluorinated scaffold can be used to design inhibitors of enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO).
- Peptidomimetics: Incorporation of (2S)-2-fluoro-2-phenylalanine, derived from the title amine, into peptides can enhance their resistance to enzymatic degradation.[2]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling **(2S)-2-Fluoro-2-phenylethan-1-amine** and its precursors. The parent compound, 2-phenylethylamine, is corrosive and can cause severe skin and eye burns.[10] It is also harmful if swallowed. The precursor, 2-fluoro-1-phenylethanone, is also corrosive.[11]

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11]
- Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[11]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

Conclusion

(2S)-2-Fluoro-2-phenylethan-1-amine is a strategically important chiral building block for the development of novel pharmaceuticals. Its synthesis, purification, and analysis require careful consideration of stereochemistry. The insights and protocols provided in this guide are intended to support researchers and scientists in harnessing the potential of this valuable compound in their drug discovery and development endeavors.

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